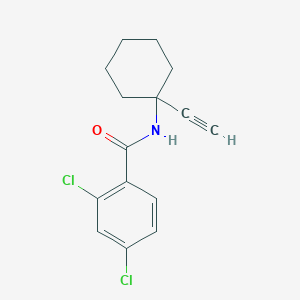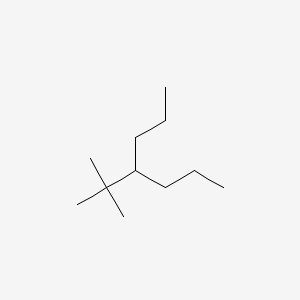
4-Tert-butylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylheptane is an organic compound with the molecular formula C11H24. It is a branched alkane, characterized by a tert-butyl group attached to the fourth carbon of a heptane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylheptane typically involves the alkylation of heptane with tert-butyl chloride in the presence of a strong acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation is generated and subsequently reacts with the heptane to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the heptane and tert-butyl chloride. The reaction conditions are carefully controlled to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylheptane primarily undergoes substitution reactions due to the presence of the tert-butyl group. It can also participate in oxidation reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid, sulfuric acid). These reactions typically occur under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Reactions: The major products are typically halogenated derivatives of this compound.
Oxidation Reactions: The major products can include alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Scientific Research Applications
4-Tert-butylheptane has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-tert-butylheptane in chemical reactions involves the formation of reactive intermediates such as carbocations during substitution reactions. These intermediates facilitate the addition or replacement of functional groups on the heptane chain. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- 4-sec-butylheptane
- 4-tert-butyl-5-isopropylhexane
- 2-methylheptane
Uniqueness
4-Tert-butylheptane is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and physical properties. This structural feature makes it distinct from other similar alkanes, affecting its behavior in chemical reactions and its applications in various fields .
Properties
CAS No. |
60302-21-8 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
4-tert-butylheptane |
InChI |
InChI=1S/C11H24/c1-6-8-10(9-7-2)11(3,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
MDOHZJRFNISIIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


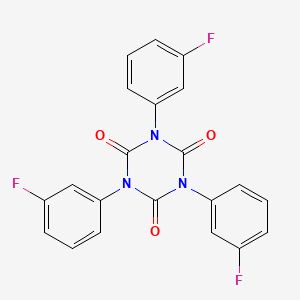
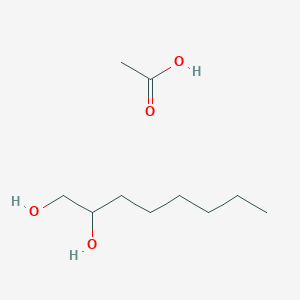
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane](/img/structure/B14622039.png)
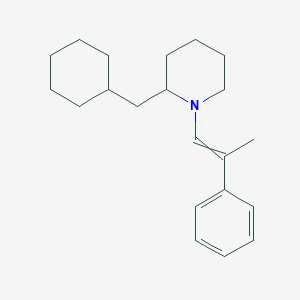
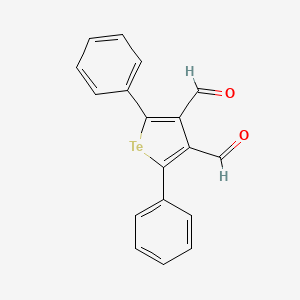
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
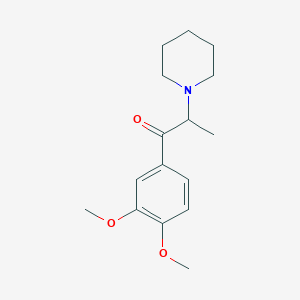
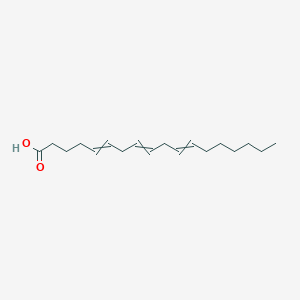
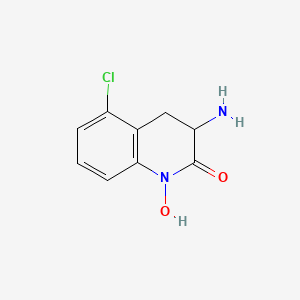
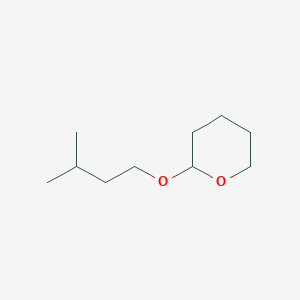
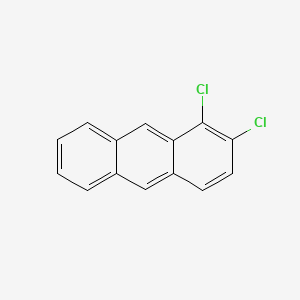
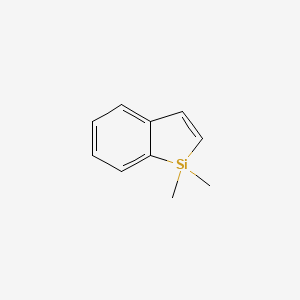
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
